REACTION_CXSMILES
|
[OH-].[Na+].[CH2:3]([OH:5])[CH3:4].CC([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:10]=1)=O.[N:23]1[CH:28]=[CH:27][CH:26]=[C:25]([CH:29]=O)[CH:24]=1>O>[CH2:16]([O:15][C:11]1[CH:10]=[CH:9][CH:14]=[CH:13][C:12]=1[C:3](=[O:5])[CH:4]=[CH:29][C:25]1[CH:24]=[N:23][CH:28]=[CH:27][CH:26]=1)[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:0.1|
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Name
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|
Quantity
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2.5 g
|
Type
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reactant
|
Smiles
|
CC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2
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Name
|
|
Quantity
|
0.903 mL
|
Type
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reactant
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Smiles
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N1=CC(=CC=C1)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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The resulting solution was cooled to 0°-5° C.
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Type
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FILTRATION
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Details
|
present title product was recovered by filtration
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Type
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CUSTOM
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Details
|
purified by chromatography on silica gel using 1:4 ethyl acetate
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Type
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CUSTOM
|
Details
|
CH2Cl2 as eluant to yield 1.5 g
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Type
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CUSTOM
|
Details
|
of purified title product as an off-white solid
|
Reaction Time |
18 h |
Name
|
|
Type
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|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=CC=C1)C(C=CC=1C=NC=CC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |